molecular formula C9H18ClNO B6194336 6-methoxybicyclo[4.1.1]octan-1-amine hydrochloride CAS No. 2680538-89-8

6-methoxybicyclo[4.1.1]octan-1-amine hydrochloride

Cat. No.: B6194336
CAS No.: 2680538-89-8
M. Wt: 191.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its methoxy group attached to a bicyclo[4.1.1]octane ring system, which is further functionalized with an amine group and stabilized as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxybicyclo[4.1.1]octan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Ring System: The initial step involves the construction of the bicyclo[4.1.1]octane ring system through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amine derivatives

    Substitution: Alkylated or acylated amine derivatives

Scientific Research Applications

6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methoxybicyclo[4.1.1]octan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride can be compared with other similar compounds, such as:

    Bicyclo[4.1.1]octane derivatives: Compounds with similar bicyclic structures but different functional groups.

    Methoxy-substituted amines: Compounds with methoxy groups and amine functionalities but different ring systems.

Uniqueness

The uniqueness of this compound lies in its specific combination of a bicyclic ring system, methoxy group, and amine functionality, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • Bicyclo[4.1.1]octane-1-amine
  • 6-Methoxybicyclo[4.1.1]octane
  • 6-Methoxybicyclo[4.1.1]octan-2-amine

Properties

CAS No.

2680538-89-8

Molecular Formula

C9H18ClNO

Molecular Weight

191.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.